N-óxido de clozapina

Descripción general

Descripción

El N-óxido de clozapina es un compuesto sintético utilizado principalmente en la investigación biomédica. Es conocido por su función como ligando para activar los receptores diseñados exclusivamente activados por fármacos diseñados (DREADD). Inicialmente se creía que era biológicamente inerte, pero se ha demostrado que se metaboliza de forma inversa en los tejidos periféricos para formar clozapina, que puede unirse a varios receptores serotoninérgicos, dopaminérgicos y adrenérgicos dentro del cerebro .

Aplicaciones Científicas De Investigación

El N-óxido de clozapina se utiliza ampliamente en la investigación científica, particularmente en el campo de la quimiogenética. Sirve como ligando para activar los receptores DREADD, lo que permite a los investigadores controlar la actividad neuronal en organismos genéticamente modificados. Este compuesto se utiliza para estudiar varios procesos fisiológicos y conductuales, que incluyen:

Neurociencia: Para mapear circuitos neuronales y comprender las funciones cerebrales.

Farmacología: Para investigar los efectos de los fármacos en receptores específicos.

Estudios de comportamiento: Para analizar el impacto de la activación neuronal en el comportamiento

Análisis Bioquímico

Biochemical Properties

Clozapine N-oxide is a major metabolite of clozapine and an activator of DREADDs derived from human muscarinic acetylcholine receptors . It prevents action potential firing in cultured hippocampal neurons transiently expressing hM4D receptors . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19 .

Cellular Effects

Clozapine N-oxide has been shown to alter sleep in wild-type male laboratory mice . It suppresses rapid eye-movement (REM) sleep, changes EEG spectral power during non-REM (NREM) sleep, and alters sleep architecture in a pattern previously reported for clozapine . It also protects dopaminergic neurons through inhibition of microglial NADPH oxidase .

Molecular Mechanism

Clozapine N-oxide is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . It inhibits NOX2 activation through interfering with the membrane translocation of the NOX2 cytosolic subunit, p47 phox .

Temporal Effects in Laboratory Settings

Intraperitoneal injections of commonly used CNO doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice . The effects of CNO on sleep could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .

Dosage Effects in Animal Models

In animal models, intraperitoneal injections of commonly used CNO doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice . The effects are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

Clozapine N-oxide undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19 .

Transport and Distribution

Clozapine N-oxide is found in lower relative abundance compared to its back-metabolite clozapine in the serum and brain for all doses tested . This suggests that CNO is transported and distributed within cells and tissues .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El N-óxido de clozapina se puede sintetizar a partir de clozapina mediante un proceso de oxidación simple. La preparación implica el uso de agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en condiciones controladas. La reacción generalmente tiene lugar en un solvente orgánico como el diclorometano a temperatura ambiente .

Métodos de producción industrial: Para la producción a gran escala, el this compound se prepara extrayendo clozapina de comprimidos comerciales y luego oxidándola. Este método garantiza la disponibilidad de grandes cantidades de this compound adecuadas para aplicaciones de investigación extensivas .

Análisis De Reacciones Químicas

Tipos de reacciones: El N-óxido de clozapina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar clozapina.

Reducción: Puede reducirse a clozapina en los tejidos periféricos.

Sustitución: Puede participar en reacciones de sustitución con otras entidades químicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Agentes reductores: Diversos reductores biológicos en los tejidos periféricos.

Principales productos:

Mecanismo De Acción

El N-óxido de clozapina ejerce sus efectos uniéndose a los receptores DREADD, que están diseñados genéticamente para responder exclusivamente a este compuesto. Al unirse, activa las vías de señalización acopladas a proteínas G, lo que lleva a diversas respuestas celulares. En los tejidos periféricos, el this compound se metaboliza a clozapina, que puede unirse a los receptores serotoninérgicos, dopaminérgicos y adrenérgicos, influyendo en la neurotransmisión y la actividad neuronal .

Comparación Con Compuestos Similares

El N-óxido de clozapina es único debido a su capacidad de activar selectivamente los receptores DREADD. Los compuestos similares incluyen:

Compuesto 21: Conocido por su mayor afinidad y cinética más rápida en comparación con el this compound.

Descloroclozapina: Otra alternativa con características más inertes y cinética más rápida .

Estos compuestos ofrecen diferentes ventajas en términos de afinidad al receptor, cinética e inercia, lo que hace que el this compound sea una herramienta valiosa en contextos de investigación específicos.

Propiedades

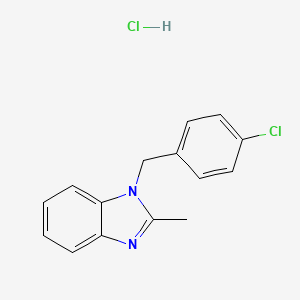

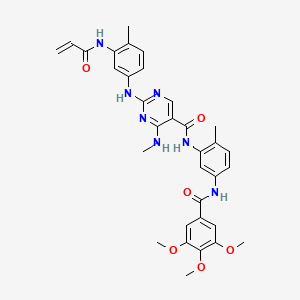

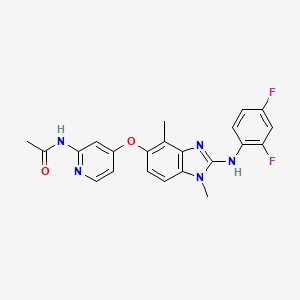

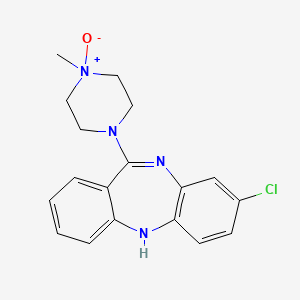

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUCZBIQSYYWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955778 | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34233-69-7 | |

| Record name | Clozapine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of clozapine N-oxide (CNO) in neuroscience research?

A1: Clozapine N-oxide is widely used as a ligand for chemogenetic tools like DREADDs, which are engineered G protein-coupled receptors (GPCRs). These receptors are designed to be selectively activated by CNO, allowing researchers to remotely modulate neuronal activity in vivo. [, ]

Q2: How do DREADDs work and what are the two main types?

A2: DREADDs are engineered to be unresponsive to their natural ligands but are selectively activated by the otherwise inert CNO. There are two main types: hM3Dq, which activates neuronal firing, and hM4Di, which inhibits neuronal firing. []

Q3: What is the potential issue with using CNO in DREADD experiments?

A3: While CNO is considered pharmacologically inert, research indicates that it can be metabolized into clozapine and N-desmethylclozapine in vivo. These metabolites are biologically active, particularly at dopaminergic and serotonergic receptors, and their presence can confound the interpretation of DREADD experiments. [, , ]

Q4: What strategies can mitigate the confounding effects of CNO metabolism in DREADD experiments?

A4: Including a CNO-only, DREADD-free control group is crucial to discern the effects of CNO metabolism from those of DREADD activation. [, ] Additionally, exploring alternative DREADD ligands with reduced metabolism or off-target effects is an active area of research. []

Q5: What are the major metabolic pathways of clozapine in humans?

A5: Clozapine is primarily metabolized via N-demethylation to form N-desmethylclozapine (norclozapine), and N-oxidation to form clozapine N-oxide. [, , ]

Q6: Which enzymes are primarily involved in the metabolism of clozapine?

A6: While several cytochrome P450 enzymes contribute to clozapine metabolism, CYP1A2 plays a major role in its clearance and N-demethylation. CYP3A4 is significantly involved in the bioactivation of clozapine to reactive metabolites. [, ] Flavin-containing monooxygenase (FMO) is the primary enzyme responsible for the N-oxidation of clozapine in the brain. []

Q7: How do smoking and certain medications affect clozapine metabolism?

A7: Smoking induces CYP1A2 activity, leading to lower plasma clozapine levels in smokers compared to non-smokers. [, ] Co-administration of clozapine with drugs like fluvoxamine and paroxetine, which inhibit CYP1A2 and CYP2D6, respectively, can significantly increase clozapine plasma concentrations, necessitating dosage adjustments. [, , , ]

Q8: How do the pharmacokinetic properties of clozapine N-oxide differ from clozapine?

A8: Clozapine N-oxide exhibits a higher plasma protein binding compared to clozapine, resulting in a lower unbound fraction. [] It undergoes extensive renal clearance, primarily through tubular secretion, contrasting with the significant reabsorption of clozapine in the renal tubules. []

Q9: What is the molecular formula and weight of clozapine N-oxide?

A9: The molecular formula of clozapine N-oxide is C18H19ClN4O, and its molecular weight is 346.83 g/mol. []

Q10: What is unique about the crystal structure of clozapine N-oxide hemihydrochloride?

A10: Clozapine N-oxide hemihydrochloride forms a unique hydrogen-bond-linked poly[n]catenane structure in its crystal form. This structure arises from the loss of half an equivalent of HCl during recrystallization, leading to an infinite chain-like arrangement. []

Q11: Does clozapine N-oxide possess oxidant properties?

A11: Research suggests that clozapine N-oxide can act as an oxidant in specific chemical reactions. For instance, it can replace N-methylmorpholine N-oxide (NMO) in osmium tetroxide-catalyzed dihydroxylation and tetrapropylammonium perruthenate-catalyzed oxidation reactions, albeit with varying efficiencies. []

Q12: What is a serious side effect associated with clozapine treatment?

A12: Clozapine is associated with a risk of agranulocytosis, a life-threatening condition characterized by a severe drop in neutrophil count. [, , ]

Q13: What is the proposed mechanism for clozapine-induced agranulocytosis?

A13: While the exact mechanism remains unclear, evidence suggests that bioactivation of clozapine to a reactive nitrenium ion metabolite may play a role. This reactive metabolite can covalently bind to cellular proteins and DNA, potentially triggering immune-mediated destruction of neutrophils. [, , ]

Q14: Does clozapine or its metabolites exhibit direct toxicity towards bone marrow stromal cells?

A14: Studies indicate that clozapine, N-desmethylclozapine, and clozapine N-oxide do not directly affect the viability of human bone marrow stromal cells in vitro, suggesting that their potential contribution to agranulocytosis may involve alternative mechanisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.